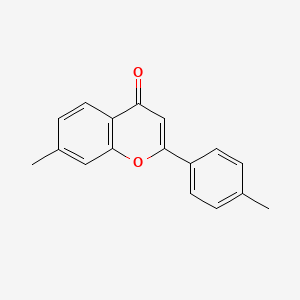

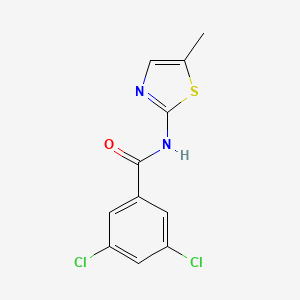

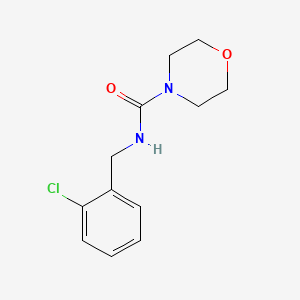

![molecular formula C14H14Cl2N2OS B5884459 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide, also known as Dibutylone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It has gained popularity in the research community due to its potential use as a psychoactive substance.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide, focusing on six unique fields:

Antimicrobial Activity

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting the cell membrane integrity and interfering with essential enzymatic processes within the microorganisms, making it a potential candidate for developing new antibiotics .

Anticancer Potential

Studies have explored the anticancer potential of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide. It has been found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This compound targets specific cancer cell lines, reducing tumor growth and metastasis, which could lead to new cancer therapies .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory effects. It works by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This action helps in reducing inflammation and pain, making it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .

Neuroprotective Properties

Research has shown that N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide possesses neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound helps in maintaining neuronal health and function, potentially slowing the progression of these diseases .

Antioxidant Activity

The antioxidant activity of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide has been well-documented. It scavenges free radicals and reduces oxidative stress in cells. This property is beneficial in preventing cellular damage and aging, and it could be used in developing supplements or drugs aimed at enhancing overall cellular health .

Antiviral Applications

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide has shown potential in antiviral research. It inhibits the replication of certain viruses by interfering with viral RNA synthesis and protein assembly. This makes it a promising candidate for developing antiviral drugs, especially against viruses that cause significant health issues .

Propriétés

IUPAC Name |

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2OS/c1-2-3-13(19)18-14-17-8-10(20-14)6-9-4-5-11(15)12(16)7-9/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIYZOPQYFOCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC=C(S1)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

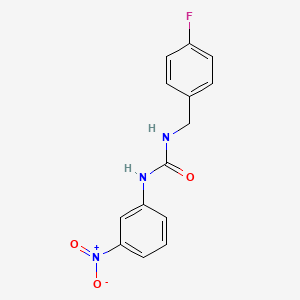

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)

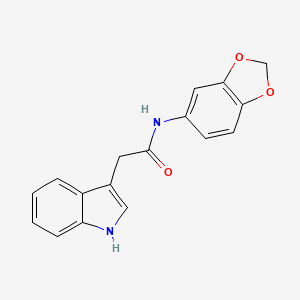

![2,4-dichloro-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5884420.png)

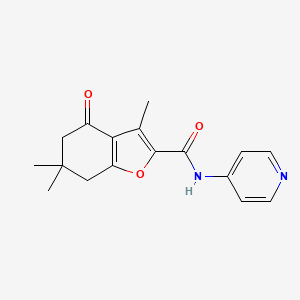

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)

![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)

![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)